molecular formula C6H16N2O6P2 B12507865 [4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid

[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid

Cat. No.: B12507865
M. Wt: 274.15 g/mol
InChI Key: FAXRDTPTCXSAGH-UHFFFAOYSA-N
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Description

[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid is a bisphosphonic acid derivative featuring a piperazine ring core substituted with two phosphonomethyl (-CH₂PO₃H₂) groups. This structure confers unique chelating properties, enabling strong interactions with metal ions.

Properties

Molecular Formula

C6H16N2O6P2

Molecular Weight

274.15 g/mol

IUPAC Name

[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid

InChI

InChI=1S/C6H16N2O6P2/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14/h1-6H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

FAXRDTPTCXSAGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) typically involves the reaction of piperazine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Piperazine} + 2 \text{CH}_2\text{O} + 2 \text{H}_3\text{PO}_3 \rightarrow \text{(Piperazine-1,4-diylbis(methylene))bis(phosphonic acid)} ]

The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of (Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

(Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of piperazine derivatives with reduced phosphonic acid groups.

    Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives and phosphonic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Piperazine-1,4-diylbis(methylene))bis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The phosphonic acid groups can chelate metal ions, making it useful in coordination chemistry. Additionally, the piperazine ring can interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

a) 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : A piperazine derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetic acid side chain .
  • Key Differences : Lacks phosphonate groups, limiting its metal-chelating capacity. Primarily used in peptide synthesis due to the Fmoc group’s stability under basic conditions.
b) Demethylpiperazinyl Sildenafil Sulfonic Acid
  • Structure: Contains a piperazine ring linked to a sulfonic acid group and a pyrazolopyrimidinone moiety .
  • Key Differences : The sulfonic acid group and heterocyclic system differ functionally from phosphonates, favoring pharmacological activity (e.g., phosphodiesterase inhibition) over chelation.
c) [(2R)-3-(4-butoxycarbonylpiperazin-1-yl)-...-propyl]phosphonic Acid
  • Structure : A piperazine-phosphonic acid hybrid with a butoxycarbonyl substituent and a chiral center .

Phosphonomethyl-Containing Compounds

a) Glyphosate (N-(phosphonomethyl)glycine)
  • Structure: A glycine derivative with a phosphonomethyl group .
  • Key Differences : The absence of a piperazine ring limits its ability to form multidentate metal complexes. Glyphosate’s herbicidal activity stems from inhibition of the shikimate pathway, a mechanism unlikely in the target compound due to structural divergence.
b) [4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic Acid
  • Structure : Aromatic bisphosphonate with phenyl rings .
  • Key Differences : The rigid aromatic backbone enhances stability in MOFs but reduces conformational flexibility compared to the piperazine-based target compound.

Aromatic Phosphonic Acids

a) (E)-[(5-chloro-benzo[b]thiophen-3-yl)-(2-p-tolyl-vinylcarbamoyl)-methyl]-phosphonic Acid
  • Structure : Benzothiophene core with phosphonate and vinylcarbamoyl groups .
  • Key Differences : The aromatic heterocycle increases hydrophobicity, reducing aqueous solubility relative to the target compound’s piperazine backbone.

Comparative Data Table

Compound Molecular Formula Key Functional Groups Primary Applications Solubility (Water)
[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid C₆H₁₂N₂O₆P₂ Piperazine, bisphosphonate Metal chelation, MOFs High (polar groups)
Glyphosate C₃H₈NO₅P Glycine, phosphonomethyl Herbicide Moderate
2-[4-(Fmoc)piperazin-1-yl]acetic Acid C₂₄H₂₆N₂O₄ Fmoc, acetic acid Peptide synthesis Low (organic solvents)
[4-(Phosphonomethyl)phenyl]phenylmethylphosphonic Acid C₁₄H₁₄O₆P₂ Aromatic, bisphosphonate MOF synthesis Low

Research Findings and Implications

Chelation Capacity: The piperazine ring in the target compound enables multidentate coordination, superior to glyphosate’s monodentate binding .

Solubility vs. Stability : Piperazine-based phosphonates exhibit higher aqueous solubility than aromatic analogs (e.g., ), favoring biomedical applications .

Steric Effects : Bulky substituents (e.g., in ) reduce metal-binding efficiency compared to the target compound’s simpler structure .

Biological Activity

[4-(Phosphonomethyl)piperazin-1-yl]methylphosphonic acid is a phosphonic acid derivative characterized by its unique piperazine ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. The presence of the piperazine moiety enhances its solubility and interaction capabilities, making it a subject of interest in various biological studies.

Chemical Structure

The molecular structure of [4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid can be depicted as follows:

C7H18N2O5P\text{C}_7\text{H}_{18}\text{N}_2\text{O}_5\text{P}

This structure consists of a piperazine ring substituted with phosphonomethyl and methylphosphonic acid groups, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of compounds related to [4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid. For instance, related piperazine derivatives have shown significant effects on breast cancer cell lines, specifically MCF-7 cells. These compounds were observed to induce apoptosis through mechanisms involving PARP1 inhibition and increased levels of phosphorylated H2AX, indicating DNA damage response activation.

CompoundPARP1 Inhibition (%)CASPASE 3/7 Activity (%)
[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid70.3 (at 10 µM)85.8 (at 100 µM)
Olaparib87.2 (at 100 µM)Comparable to tested compounds

These results suggest that the compound may share similar pathways with established anticancer agents like Olaparib, which is known for its role in targeting cancer cells through PARP inhibition .

Antimicrobial Activity

The antimicrobial properties of phosphonic acids have been well-documented. Compounds structurally related to [4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid have demonstrated moderate to good activity against various bacterial strains. A study evaluating the antimicrobial efficacy of synthesized piperazine derivatives reported that most compounds exhibited significant antibacterial effects, reinforcing the potential utility of this class of compounds in treating infections .

The biological activity of [4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid is primarily attributed to its ability to interact with biological macromolecules, including enzymes and receptors. The phosphonic acid group facilitates coordination with metal ions, enhancing its catalytic properties in biochemical reactions. Additionally, the piperazine ring contributes to improved binding affinity and selectivity towards targets involved in cellular signaling pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : Research involving MCF-7 breast cancer cells demonstrated that treatment with derivatives of [4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid resulted in increased apoptosis markers, including PARP cleavage and CASPASE activation.
  • Antimicrobial Screening : A series of synthesized piperazine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their therapeutic applications.

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